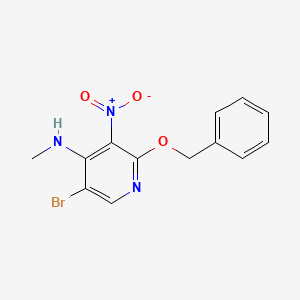
2-(benzyloxy)-5-bromo-N-methyl-3-nitropyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-5-bromo-N-methyl-3-nitropyridin-4-amine is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of a benzyloxy group, a bromine atom, a nitro group, and a methylated amine group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzyloxy)-5-bromo-N-methyl-3-nitropyridin-4-amine typically involves multiple steps. One common method includes the following steps:
Bromination: The addition of a bromine atom to the pyridine ring.
Benzyloxylation: The attachment of a benzyloxy group to the pyridine ring.
N-Methylation: The methylation of the amine group.
Each of these steps requires specific reagents and conditions. For example, nitration can be achieved using nitric acid and sulfuric acid, while bromination can be carried out using bromine or N-bromosuccinimide. Benzyloxylation typically involves the use of benzyl alcohol and a suitable base, and N-methylation can be performed using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-5-bromo-N-methyl-3-nitropyridin-4-amine can undergo various types of chemical reactions, including:
Oxidation: Conversion of the benzyloxy group to a benzaldehyde or benzoic acid.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Replacement of the bromine atom with other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzyloxy)-5-bromo-N-methyl-3-nitropyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(benzyloxy)-5-bromo-N-methyl-3-nitropyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group and the bromine atom can influence its reactivity and binding affinity to these targets. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Benzyloxy-1-methylpyridinium triflate: Used as a reagent for the synthesis of benzyl ethers and esters.
3-(Benzyloxy)pyridin-2-amine: Another aminopyridine derivative with different substituents.
Uniqueness
2-(Benzyloxy)-5-bromo-N-methyl-3-nitropyridin-4-amine is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of both a nitro group and a bromine atom on the pyridine ring makes it a versatile intermediate for further chemical modifications.
Properties
Molecular Formula |
C13H12BrN3O3 |
|---|---|
Molecular Weight |
338.16 g/mol |
IUPAC Name |
5-bromo-N-methyl-3-nitro-2-phenylmethoxypyridin-4-amine |
InChI |
InChI=1S/C13H12BrN3O3/c1-15-11-10(14)7-16-13(12(11)17(18)19)20-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,15,16) |
InChI Key |
HGXRPSLVDSQZLV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=NC=C1Br)OCC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



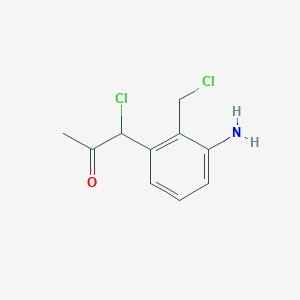

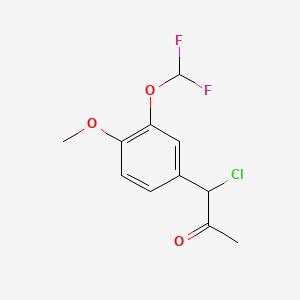

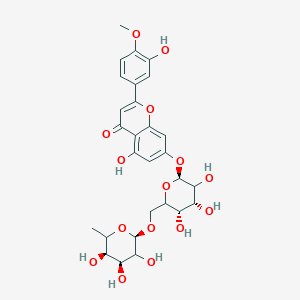
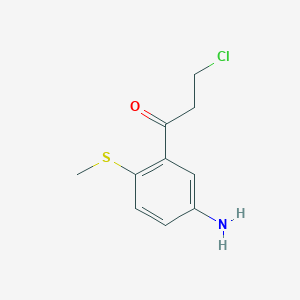
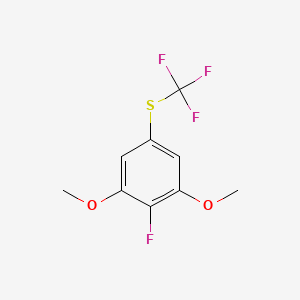

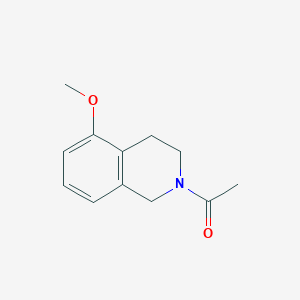
![Hydrazinecarbothioamide, 2-[(3-hydroxy-4-methoxyphenyl)methylene]-](/img/structure/B14057784.png)


![3-(Iodomethyl)hexahydrofuro[2,3-b]furan](/img/structure/B14057800.png)
